Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)-: is a chemical compound with the molecular formula C11H18O . It is characterized by a bicyclic structure with a double bond and a hydroxyl group, making it a primary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- typically involves the reaction of suitable precursors under controlled conditions. One common method includes the use of Grignard reagents to introduce the bicyclic structure, followed by oxidation and reduction steps to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes and continuous flow reactors to ensure high yield and purity. The use of advanced separation techniques such as distillation and chromatography is also common in industrial settings to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The double bond in the bicyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2)
Major Products: The major products formed from these reactions include aldehydes , ketones , and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- exerts its effects involves interactions with specific molecular targets. The hydroxyl group and double bond in its structure allow it to participate in various chemical reactions and biological pathways . These interactions can lead to changes in the conformation and function of target molecules, influencing their activity .
Comparison with Similar Compounds
- Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (E)-
- 2,2,5-Trimethyl-1,3-dioxolane-4-one
- Ethyl lactate
- 2-Ethylhexyl pelargonate
Uniqueness: Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- is unique due to its bicyclic structure and the presence of a double bond and hydroxyl group . These features confer specific chemical reactivity and biological activity that distinguish it from other similar compounds .
Properties
CAS No. |
58437-71-1 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethanol |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h5,8-9,12H,3-4,6-7H2,1-2H3/b10-5+ |
InChI Key |
JGDHOHFQJJATNG-BJMVGYQFSA-N |
Isomeric SMILES |
CC\1(C2CCC(C2)/C1=C\CO)C |
Canonical SMILES |
CC1(C2CCC(C2)C1=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.